molecular formula C20H26N2O4S B10970444 3-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B10970444
M. Wt: 390.5 g/mol
InChI Key: SUODQAYZEGIDAO-UHFFFAOYSA-N
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Description

3-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the hypochlorite-mediated Hoffman degradation of a carboxamide obtained by ammonolysis of an anhydride . This process selectively prepares the di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, which is then esterified in the presence of ethanol and thionyl chloride to furnish the amino ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidinocarbonyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID apart is its combination of a bicyclic core with piperidinocarbonyl and thienyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

3-[[3-(piperidine-1-carbonyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C20H26N2O4S/c23-17(15-12-4-6-13(7-5-12)16(15)20(25)26)21-18-14(8-11-27-18)19(24)22-9-2-1-3-10-22/h8,11-13,15-16H,1-7,9-10H2,(H,21,23)(H,25,26)

InChI Key

SUODQAYZEGIDAO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC=C2)NC(=O)C3C4CCC(C3C(=O)O)CC4

Origin of Product

United States

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